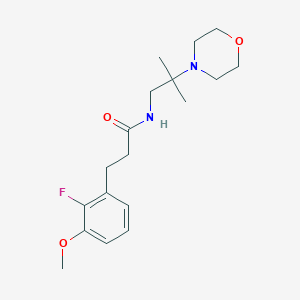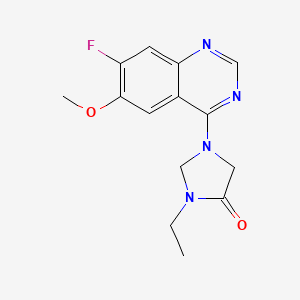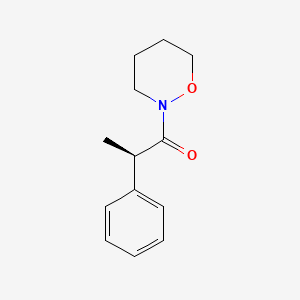![molecular formula C15H20N4O2 B6623976 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea](/img/structure/B6623976.png)
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 is a small molecule inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules that have been shown to have a wide range of biological activities, including anti-inflammatory, vasodilatory, and cardioprotective effects. By inhibiting sEH, MP-10 increases the levels of EETs, which may have therapeutic benefits in a variety of disease states.
Mécanisme D'action
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea acts as a small molecule inhibitor of sEH, which is an enzyme that is involved in the metabolism of EETs. EETs are lipid signaling molecules that have been shown to have a wide range of biological activities, including anti-inflammatory, vasodilatory, and cardioprotective effects. By inhibiting sEH, 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea increases the levels of EETs, which may have therapeutic benefits in a variety of disease states.
Biochemical and Physiological Effects
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea has been shown to have a wide range of biochemical and physiological effects in animal models. These effects include:
- Increased levels of EETs, which have anti-inflammatory, vasodilatory, and cardioprotective effects
- Decreased levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6
- Improved endothelial function and vasodilation
- Reduced blood pressure and improved cardiac function
- Improved glucose tolerance and insulin sensitivity
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
- Well-characterized mechanism of action
- Availability of synthetic methods for production
- Ability to modulate levels of EETs in vivo
- Potential for therapeutic applications in a variety of disease states
Some of the limitations include:
- Limited solubility in aqueous solutions
- Potential for off-target effects due to inhibition of other enzymes in addition to sEH
- Limited data on long-term safety and toxicity
Orientations Futures
There are several future directions for research on 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea and its potential therapeutic applications. Some of these directions include:
- Further characterization of the biochemical and physiological effects of 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea in animal models and human clinical trials
- Development of more selective sEH inhibitors with improved pharmacokinetic properties
- Investigation of the potential use of 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea in combination with other therapies for the treatment of hypertension, diabetes, and other disease states
- Exploration of the potential use of 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea in the prevention of cardiovascular disease and other chronic diseases
- Investigation of the potential use of 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea in the treatment of neurological diseases, such as Alzheimer's and Parkinson's disease, which have been linked to inflammation and oxidative stress.
Méthodes De Synthèse
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea can be synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the reaction of 3-(1-methylpyrazol-4-yl)benzaldehyde with (R)-2-chloro-1-propanol in the presence of a base to form the intermediate 3-((R)-2-hydroxypropyl)benzaldehyde. The second step involves the reaction of this intermediate with urea in the presence of a catalyst to form the final product, 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea.
Applications De Recherche Scientifique
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea has been extensively studied for its potential therapeutic applications in a variety of disease states, including hypertension, diabetes, inflammation, and cardiovascular disease. In animal models, 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea has been shown to have anti-inflammatory, vasodilatory, and cardioprotective effects, which may be beneficial in the treatment of these diseases.
Propriétés
IUPAC Name |
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11(20)7-16-15(21)17-8-12-4-3-5-13(6-12)14-9-18-19(2)10-14/h3-6,9-11,20H,7-8H2,1-2H3,(H2,16,17,21)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWRMZFIKUKEHR-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC(=CC=C1)C2=CN(N=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)NCC1=CC(=CC=C1)C2=CN(N=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine](/img/structure/B6623897.png)

![4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B6623917.png)
![3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B6623920.png)
![3-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B6623924.png)

![2-methyl-5-propan-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B6623945.png)
![3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B6623946.png)

![2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6623979.png)

![3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B6623995.png)
![5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6623997.png)
